
N,N-diethyl-4-iodopyridin-2-amine
Overview
Description
N,N-Diethyl-4-iodopyridin-2-amine (CAS 1163707-60-5) is a halogenated pyridine derivative with the molecular formula C₉H₁₃IN₂ and a molecular weight of 276.12 g/mol. The compound features a pyridine ring substituted with an iodine atom at the 4-position and a diethylamino group at the 2-position. The iodine atom introduces significant steric and electronic effects, while the diethylamino group enhances lipophilicity compared to smaller alkylamino substituents. This structural combination makes it a candidate for applications in medicinal chemistry (e.g., kinase inhibitors) or as a building block in cross-coupling reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(Naphthalen-2-yl)pyridin-4-amine
- Molecular Formula : C₁₅H₁₂N₂
- Molecular Weight : 220.27 g/mol
- Key Features: A pyridine ring substituted with a naphthylamino group at the 4-position.
- Physical Properties : White solid; melting point 223°C (acetonitrile) vs. literature 220°C (DMF/water) .
- Spectroscopic Data :
- ¹H-NMR (DMSO) : δ 9.00 (s, NH), aromatic protons at 8.26–7.03 ppm.
- ¹³C-NMR : Distinct signals at 150.7 ppm (pyridine C-2/C-6) and 114.9 ppm (naphthyl carbons).
4-(Dimethylamino)pyridine (DMAP)
- Molecular Formula : C₇H₁₀N₂
- Molecular Weight : 122.17 g/mol
- Key Features: A pyridine ring with a dimethylamino group at the 4-position.
- Applications : Widely used as a nucleophilic catalyst in acylations .
- Comparison: Smaller molecular weight and simpler structure vs. the iodine-containing target compound. Dimethylamino group is less lipophilic than diethylamino, affecting membrane permeability in biological systems.
4-(Aminomethyl)-N-cyclopropylpyridin-2-amine
- Molecular Formula : C₉H₁₃N₃
- Molecular Weight : 163.22 g/mol
- Key Features: Cyclopropyl and aminomethyl substituents on the pyridine ring.
- Aminomethyl substituent offers hydrogen-bonding capability, absent in the target compound .
4-Methyl-3-nitropyridin-2-amine
- Molecular Formula : C₆H₇N₃O₂
- Molecular Weight : 153.14 g/mol
- Key Features : Nitro and methyl groups at the 3- and 4-positions, respectively.
- Comparison: Nitro group is strongly electron-withdrawing, contrasting with the electron-donating diethylamino group in the target. Methyl group provides minimal steric bulk compared to iodine .
N-[2-(Dimethylamino)ethyl]pyridin-2-amine
- Molecular Formula : C₉H₁₅N₃
- Molecular Weight : 165.24 g/mol
- Key Features: Dimethylaminoethyl chain at the 2-position.
Data Table: Structural and Physical Comparisons
Key Research Findings
- Electronic Effects: The iodine atom in this compound withdraws electron density, polarizing the pyridine ring. This contrasts with DMAP, where the dimethylamino group donates electrons, enhancing nucleophilicity .
- Lipophilicity: Diethylamino substituents increase logP compared to cyclopropyl or methyl groups, impacting bioavailability .
- Halogen Bonding: The iodine atom enables unique interactions in protein-ligand binding, a feature absent in non-halogenated analogs .
Properties
CAS No. |
1163707-60-5 |
---|---|
Molecular Formula |
C9H13IN2 |
Molecular Weight |
276.12 g/mol |
IUPAC Name |
N,N-diethyl-4-iodopyridin-2-amine |
InChI |
InChI=1S/C9H13IN2/c1-3-12(4-2)9-7-8(10)5-6-11-9/h5-7H,3-4H2,1-2H3 |
InChI Key |
GIDJHRWHCAHFPZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC=CC(=C1)I |
Canonical SMILES |
CCN(CC)C1=NC=CC(=C1)I |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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